Diclofenac Amide-13C6

Description

Contextualization within Indolinone Chemistry

The 2-indolinone, also known as oxindole, represents a significant class of heterocyclic compounds that have garnered considerable attention in academic and industrial research. researchgate.netontosight.ai The core structure, featuring a fused benzene (B151609) and pyrrolidone ring system, serves as a privileged scaffold in medicinal chemistry due to its ability to interact with a wide range of biological targets. researchgate.netgrowingscience.com The versatility of the indolinone core allows for chemical modifications at various positions, leading to a diverse array of derivatives with distinct pharmacological profiles. acs.org The introduction of different substituents can significantly alter the electronic and steric properties of the molecule, thereby influencing its biological activity.

Within this broad family, 1-(2,6-Dichlorophenyl)-2-indolinone is characterized by the presence of a 2,6-dichlorophenyl group attached to the nitrogen atom of the indolinone ring. This specific substitution pattern confers a unique three-dimensional conformation, with the dichlorophenyl ring oriented nearly perpendicular to the plane of the indole (B1671886) ring system. researchgate.net This structural feature is a key determinant of its chemical properties and its interactions at a molecular level.

Significance as a Derivative within Medicinal Chemistry

The 2-indolinone framework is a cornerstone in the development of numerous therapeutic agents, with some derivatives having progressed to clinical use, particularly as kinase inhibitors in oncology. researchgate.netgrowingscience.comacs.org While 1-(2,6-Dichlorophenyl)-2-indolinone is not itself a marketed pharmaceutical, its importance in medicinal chemistry is primarily as a reference compound, a synthetic intermediate, and a subject of research for the development of new anti-inflammatory drugs. mdpi.com

It is structurally related to the widely used non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802) and is often studied in the context of developing prodrugs or analogues with potentially improved therapeutic profiles, such as reduced gastrointestinal toxicity. mdpi.com Research has explored the synthesis of this compound and its potential biological activities, contributing to the broader understanding of structure-activity relationships within the N-aryl indolinone class of molecules. smolecule.com

Role as a Transformation Product and Metabolite of Related Pharmaceuticals

A significant area of academic research on 1-(2,6-Dichlorophenyl)-2-indolinone focuses on its role as a transformation product and metabolite of diclofenac. researchgate.netresearchgate.net This indolinone derivative can be formed from diclofenac through an intramolecular cyclization reaction. lookchem.commdpi.com This transformation has been observed under various conditions, including during pharmaceutical manufacturing processes, in analytical procedures, and as a result of environmental degradation and biological metabolism. nih.govgoogle.comd-nb.info

The formation of 1-(2,6-Dichlorophenyl)-2-indolinone is a critical consideration in the quality control of diclofenac-containing pharmaceuticals, as it is considered an impurity. researchgate.net Furthermore, its detection in environmental samples, such as wastewater, highlights its persistence and the need to understand the environmental fate of diclofenac. nih.govresearchgate.net Studies have also identified this compound as a metabolite in living organisms, contributing to a more complete picture of the biotransformation pathways of its parent drug. nih.gov

Physicochemical Properties of 1-(2,6-Dichlorophenyl)-2-indolinone

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₉Cl₂NO | sigmaaldrich.comcymitquimica.com |

| Molecular Weight | 278.13 g/mol | sigmaaldrich.comnih.gov |

| CAS Number | 15362-40-0 | sigmaaldrich.com |

| Melting Point | 156-158 °C | chemicalbook.com |

| Appearance | White to Almost white powder to crystal | sincerechemical.comchemicalbook.com |

| Solubility | Soluble in Methanol (B129727), Slightly soluble in Chloroform | lookchem.comchemicalbook.com |

Crystallographic Data of 1-(2,6-Dichlorophenyl)-2-indolinone

| Parameter | Value | Source(s) |

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| Dihedral Angle (Indole ring to Phenyl ring) | 72.17 (3)° | researchgate.net |

| Planarity of Indole Ring (Max Deviation) | 0.020 (2) Å for the N atom | researchgate.net |

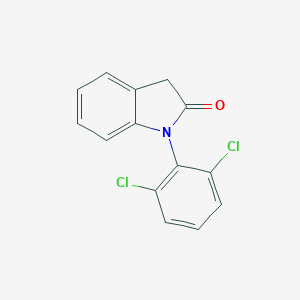

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(2,6-dichlorophenyl)-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2NO/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(17)18/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCICIFOYVSPMHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2N(C1=O)C3=C(C=CC=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046979 | |

| Record name | 1-(2,6-Dichlorophenyl)-2-indolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15362-40-0 | |

| Record name | 1-(2,6-Dichlorophenyl)indolin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15362-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,6-Dichlorophenyl)indolin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015362400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,6-Dichlorophenyl)-2-indolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2,6-DICHLOROPHENYL)INDOLIN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CL5Y02756K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes to 1-(2,6-Dichlorophenyl)-2-indolinone

The synthesis of 1-(2,6-dichlorophenyl)-2-indolinone can be achieved through several strategic approaches, primarily involving cyclization reactions. These methods offer versatility in terms of starting materials and reaction conditions.

Cyclization Reactions from Substituted Phenylacetic Acid Precursors

A notable synthetic pathway to 1-(2,6-dichlorophenyl)-2-indolinone involves the intramolecular Friedel-Crafts cyclization of a substituted phenylacetic acid derivative. This approach builds the indolinone core through the formation of a new carbon-carbon bond on an aromatic ring.

A key intermediate in this synthesis is 2-chloro-N-(2',6'-dichlorophenyl)-N-phenylacetamide. This precursor is prepared by the reaction of 2,6-dichlorodiphenylamine (B195790) with chloroacetyl chloride. The subsequent step involves a Friedel-Crafts reaction, where the acetamide (B32628) derivative is treated with a Lewis acid, such as aluminum chloride, at elevated temperatures. The reaction proceeds via an electrophilic aromatic substitution, where the acyl group attacks the ortho-position of the N-phenyl ring, leading to the cyclized product, 1-(2,6-dichlorophenyl)-2-indolinone, after the elimination of hydrogen chloride. syntheticpages.orgresearchgate.net A patent describes a similar Friedel-Crafts reaction at a lower temperature of 60°C in the presence of a phase transfer catalyst, tetrabutylammonium (B224687) fluoride, achieving a yield of 90%. google.com

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| 2-Chloro-N-(2',6'-dichlorophenyl)-N-phenylacetamide | Aluminum chloride | 140°C, 4 hours | 1-(2,6-Dichlorophenyl)-2-indolinone | Not specified | syntheticpages.orgresearchgate.net |

| N-phenyl-N-(2,6-dichlorophenyl)-chloroacetamide | Anhydrous aluminum trichloride, Tetrabutylammonium fluoride | 60°C | 1-(2,6-Dichlorophenyl)-2-indolinone | 90% | google.com |

Intramolecular Amide Formation Strategies

The formation of the lactam ring in 1-(2,6-dichlorophenyl)-2-indolinone can also be accomplished through intramolecular amide formation. This strategy typically starts from a precursor that already contains the necessary carbon skeleton, and the final step is the ring-closing amidation.

One of the most common starting materials for this approach is diclofenac (B195802), which is 2-[(2,6-dichlorophenyl)amino]phenylacetic acid. The carboxylic acid and the secondary amine functionalities within the diclofenac molecule are suitably positioned for cyclization. The conversion of diclofenac to 1-(2,6-dichlorophenyl)-2-indolinone is essentially a dehydration reaction that forms the amide bond of the indolinone ring. This transformation can be promoted by various coupling agents and reaction conditions.

Synthesis from Diclofenac and Related Compounds

The direct cyclization of diclofenac is a widely employed method for the synthesis of 1-(2,6-dichlorophenyl)-2-indolinone. google.com This intramolecular condensation reaction can be facilitated by reagents that activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the secondary amine.

Common reagents used for this purpose include:

Thionyl chloride (SOCl₂) : This reagent converts the carboxylic acid of diclofenac into an acyl chloride intermediate, which then readily undergoes intramolecular cyclization. google.comgoogle.com

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) : EDC is a water-soluble carbodiimide (B86325) that acts as a coupling agent to facilitate amide bond formation. nih.gov

The reaction is typically carried out in an organic solvent, and the product can be isolated by filtration after the reaction is complete. google.com This method is advantageous due to the ready availability of diclofenac and the high yields often achieved.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of 1-(2,6-dichlorophenyl)-2-indolinone, particularly from diclofenac, is highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, reaction time, and the molar ratio of reagents can significantly impact the yield and purity of the final product.

For the synthesis utilizing thionyl chloride, a mixed organic solvent system, such as ethyl acetate (B1210297) and dichloromethane, is often employed to ensure the complete dissolution of the starting material, diclofenac. google.com The reaction is typically initiated at room temperature with the addition of thionyl chloride and then allowed to proceed for a specific duration at a moderate temperature. google.comgoogle.com The product, being a solid, precipitates out of the reaction mixture and can be collected by filtration, washed, and dried. google.com This process has been reported to achieve high yields, in the range of 90-95%. google.comgoogle.com

When using EDC as the coupling agent, the reaction can be carried out at room temperature in a solvent like dichloromethane. This method has also been reported to produce a high yield of 94%. nih.gov

The table below summarizes some of the optimized reaction conditions reported in the literature.

| Starting Material | Reagent | Solvent | Temperature | Reaction Time | Yield | Reference |

| Diclofenac | Thionyl chloride | Ethyl acetate/Dichloromethane | Room temperature to moderate temperature | 1-8 hours | 90-95% | google.com |

| Diclofenac | EDC | Dichloromethane | Room temperature | 30 minutes | 94% | nih.gov |

Derivatization and Analogue Synthesis

The 1-(2,6-dichlorophenyl)-2-indolinone scaffold serves as a versatile template for the synthesis of various analogues. Chemical modifications can be introduced at different positions of the indolinone core to modulate the compound's properties.

Substitutions at the 3-Position of the Indolinone Core

The 3-position of the indolinone ring is a common site for derivatization due to the presence of a reactive methylene (B1212753) group. The protons on this carbon are acidic and can be removed by a base, generating a nucleophilic enolate that can react with various electrophiles.

A common strategy for introducing substituents at the 3-position is the Knoevenagel condensation . This reaction involves the condensation of the active methylene group of 1-(2,6-dichlorophenyl)-2-indolinone with aldehydes or ketones in the presence of a basic catalyst. drugfuture.comsigmaaldrich.comwikipedia.org This reaction typically leads to the formation of an α,β-unsaturated carbonyl compound. sigmaaldrich.comwikipedia.org A study reported the synthesis of a series of 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives with varying aryl substitutions at the exocyclic double bond for evaluation of their in vitro cytotoxic activity. nih.gov

Another approach for functionalization at the 3-position is the Mannich reaction . This reaction involves the aminoalkylation of the active methylene group with formaldehyde (B43269) and a primary or secondary amine, resulting in the formation of a Mannich base. thermofisher.com

These derivatization strategies allow for the introduction of a wide range of functional groups at the 3-position, enabling the exploration of structure-activity relationships and the development of new analogues with potentially enhanced biological activities.

Modifications of the N-Substituted Dichlorophenyl Ring

The N-substituted dichlorophenyl ring of 1-(2,6-Dichlorophenyl)-2-indolinone presents a key site for synthetic modifications to generate novel analogs with potentially altered physicochemical and biological properties. The electron-withdrawing nature of the two chlorine atoms deactivates the aromatic ring towards electrophilic substitution, making reactions that favor electron-deficient rings, such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, more synthetically accessible.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms on the dichlorophenyl ring can, in principle, be displaced by strong nucleophiles. For an SNAr reaction to proceed, the aromatic ring must be sufficiently activated by electron-withdrawing groups. While the two chlorine atoms themselves are electron-withdrawing, additional activating groups are often required for facile substitution. The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the leaving group (a chloride ion in this case), forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the leaving group restores the aromaticity of the ring. The choice of nucleophile, solvent, and reaction temperature are critical parameters that govern the success of such transformations.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions represent a powerful and versatile toolkit for forming carbon-carbon and carbon-heteroatom bonds. These reactions have become indispensable in modern organic synthesis and drug discovery. The chlorine atoms on the dichlorophenyl ring of 1-(2,6-Dichlorophenyl)-2-indolinone can serve as leaving groups in various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.

Common examples of such reactions that could be applied to modify the dichlorophenyl ring include:

Suzuki Coupling: This reaction involves the coupling of an organoboron reagent (such as a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. It is a widely used method for forming carbon-carbon bonds.

Heck Coupling: The Heck reaction facilitates the formation of a carbon-carbon bond between an alkene and an organic halide. This reaction is particularly useful for the synthesis of substituted alkenes.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling an amine with an organic halide. It is a key method for synthesizing arylamines.

Sonogashira Coupling: This reaction couples a terminal alkyne with an organic halide to form a carbon-carbon bond, providing a route to substituted alkynes.

The successful implementation of these cross-coupling reactions depends on the careful selection of the palladium catalyst, ligands, base, and solvent system. The steric hindrance imposed by the 2,6-dichloro substitution pattern may influence the reactivity and require optimization of the reaction conditions.

Analytical Characterization Techniques in Synthetic Chemistry

The unambiguous identification and purity assessment of 1-(2,6-Dichlorophenyl)-2-indolinone are crucial steps in its synthesis and further chemical transformations. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are routinely used to characterize 1-(2,6-Dichlorophenyl)-2-indolinone.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity. For 1-(2,6-Dichlorophenyl)-2-indolinone, the ¹H NMR spectrum exhibits characteristic signals for the protons of the indolinone core and the dichlorophenyl ring. A key feature is the signal for the methylene protons (CH₂) of the indolinone ring, which typically appears as a singlet. In one study, this singlet was reported at a chemical shift (δ) of 3.87 ppm massbank.eu. The aromatic protons of both the indolinone and the dichlorophenyl rings resonate in the downfield region of the spectrum, typically between δ 6.38 and 7.74 ppm, appearing as a complex multiplet due to spin-spin coupling between adjacent protons massbank.eu.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments within the molecule. Each unique carbon atom gives rise to a distinct signal. The spectrum of 1-(2,6-Dichlorophenyl)-2-indolinone would be expected to show signals for the carbonyl carbon of the lactam, the methylene carbon, and the aromatic carbons of both the indolinone and dichlorophenyl rings. The carbonyl carbon signal is typically found in the most downfield region of the spectrum.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Methylene (CH₂) | 3.87 | Singlet |

| Aromatic (Ar-H) | 6.38 - 7.74 | Multiplet |

| Carbon Type | Expected Chemical Shift Range (δ, ppm) |

| Carbonyl (C=O) | 165 - 180 |

| Aromatic (Ar-C) | 110 - 150 |

| Methylene (CH₂) | 30 - 40 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 1-(2,6-Dichlorophenyl)-2-indolinone is characterized by absorption bands corresponding to the vibrations of its key functional groups.

A prominent and diagnostic absorption band in the IR spectrum is that of the lactam carbonyl (C=O) stretching vibration. This strong absorption is typically observed in the region of 1700-1750 cm⁻¹. For 1-(2,6-Dichlorophenyl)-2-indolinone, this has been reported at 1732 cm⁻¹ massbank.eu. Other characteristic absorptions include those for C-N stretching, which has been noted at 1612 cm⁻¹, and C-Cl stretching, observed at 783 cm⁻¹ massbank.eu. The aromatic C-H and C=C stretching vibrations will also be present in the spectrum.

| Functional Group | Vibrational Mode | Reported Absorption (cm⁻¹) |

| Lactam Carbonyl | C=O Stretch | 1732 |

| Amine | C-N Stretch | 1612 |

| Chloroalkane | C-Cl Stretch | 783 |

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. The exact mass of 1-(2,6-Dichlorophenyl)-2-indolinone is 277.0061 g/mol .

In a typical mass spectrum of this compound, a molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 9:6:1, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways may involve the loss of a chlorine atom or cleavage of the indolinone ring system. Gas chromatography-mass spectrometry (GC-MS) analysis has shown major fragment ions at m/z 277, 242, and 214 nih.gov.

| Technique | Ion | m/z |

| GC-MS | [M]⁺ | 277 |

| GC-MS | Fragment | 242 |

| GC-MS | Fragment | 214 |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of 1-(2,6-Dichlorophenyl)-2-indolinone and for separating it from starting materials, byproducts, and impurities.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary indication of the purity of a sample. For 1-(2,6-Dichlorophenyl)-2-indolinone, a TLC method has been developed using silica (B1680970) gel plates with a mobile phase consisting of a mixture of cyclohexane, chloroform, and methanol (B129727) in a 12:6:1 (v/v/v) ratio researchgate.netnih.gov. The spots can be visualized under UV light, with detection reported at a wavelength of 248 nm researchgate.netnih.gov.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the quantitative analysis of purity. It offers high resolution and sensitivity. An analytical standard of 1-(2,6-Dichlorophenyl)-2-indolinone is available with a purity of ≥98.0% as determined by HPLC, indicating that suitable HPLC methods have been established for its quality control sigmaaldrich.comsigmaaldrich.com.

| Technique | Stationary Phase | Mobile Phase | Detection |

| TLC | Silica Gel | Cyclohexane:Chloroform:Methanol (12:6:1) | UV (248 nm) |

| HPLC | - | - | - |

Molecular Mechanisms of Action and Biological Interactions

Exploration of Direct Biological Targets

The pharmacological activity of 1-(2,6-Dichlorophenyl)-2-indolinone is attributed to its interaction with several direct biological targets involved in the inflammatory cascade. A comprehensive understanding of these interactions is crucial for elucidating its therapeutic efficacy.

A primary and well-established mechanism of 1-(2,6-Dichlorophenyl)-2-indolinone is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923), key mediators of inflammation, pain, and fever. nih.govdrugbank.com This compound inhibits both COX-1 and COX-2 isoforms. drugbank.comnih.govmedchemexpress.com

1-(2,6-Dichlorophenyl)-2-indolinone is a potent inhibitor of the COX-1 enzyme. nih.gov The inhibition of COX-1 is responsible for some of the therapeutic effects of the drug, but also for some of its side effects, as COX-1 is constitutively expressed in many tissues and plays a role in physiological functions. nih.gov The inhibitory potency of 1-(2,6-Dichlorophenyl)-2-indolinone against COX-1 has been quantified in various studies, with IC50 values varying depending on the experimental system. For instance, in human articular chondrocytes, the IC50 value for COX-1 inhibition was reported to be 0.611 µM. nih.gov In human peripheral monocytes, an even lower IC50 of 0.076 µM has been observed. nih.gov Another study utilizing human COX-1 in CHO cells reported an IC50 of 4 nM. medchemexpress.com

Table 1: Cyclooxygenase-1 (COX-1) Inhibition by 1-(2,6-Dichlorophenyl)-2-indolinone

| Experimental System | IC50 Value |

|---|---|

| Human Articular Chondrocytes | 0.611 µM nih.gov |

| Human Peripheral Monocytes | 0.076 µM nih.gov |

| Human COX-1 in CHO Cells | 4 nM medchemexpress.com |

| Ovine COX-1 | 5.1 µM medchemexpress.com |

1-(2,6-Dichlorophenyl)-2-indolinone also effectively inhibits the COX-2 enzyme, which is often induced during inflammation and is a primary target for anti-inflammatory drugs. nih.gov The compound is considered a preferential COX-2 inhibitor, although it is not strictly selective. droracle.ai Studies have shown that it possesses a COX-2 selectivity similar to that of celecoxib. ajmc.comnih.gov The IC50 values for COX-2 inhibition by 1-(2,6-Dichlorophenyl)-2-indolinone have been determined in several experimental models. In human articular chondrocytes, the IC50 for COX-2 was found to be 0.63 µM, making it an equipotent inhibitor of both COX-1 and COX-2 in this system. nih.gov In human peripheral monocytes, the IC50 for COX-2 was 0.026 µM. nih.gov A study using human COX-2 in CHO cells reported a highly potent IC50 of 1.3 nM. medchemexpress.com

Table 2: Cyclooxygenase-2 (COX-2) Inhibition by 1-(2,6-Dichlorophenyl)-2-indolinone

| Experimental System | IC50 Value |

|---|---|

| Human Articular Chondrocytes | 0.63 µM nih.gov |

| Human Peripheral Monocytes | 0.026 µM nih.gov |

| Human COX-2 in CHO Cells | 1.3 nM medchemexpress.com |

| Ovine COX-2 | 0.84 µM medchemexpress.com |

The ratio of COX-1 to COX-2 inhibition provides an indication of the selectivity of an NSAID. For 1-(2,6-Dichlorophenyl)-2-indolinone, the COX-1/COX-2 IC50 ratio has been reported to be 2.9 in human peripheral monocytes. nih.gov Another source cites a selectivity ratio of approximately 29. ajmc.comnih.gov

Beyond its effects on the cyclooxygenase pathway, 1-(2,6-Dichlorophenyl)-2-indolinone also modulates the lipoxygenase (LOX) pathway, which is responsible for the production of leukotrienes, another class of inflammatory mediators. nih.govyoutube.com However, this modulation does not appear to occur through direct inhibition of the 5-lipoxygenase (5-LOX) enzyme. nih.govnih.gov Instead, at higher concentrations, it reduces the formation of 5-hydroxyeicosatetraenoic acid (5-HETE) and other leukotrienes. nih.gov Research suggests that certain derivatives of diclofenac (B195802) can exhibit inhibitory activity against 5-LOX. rsc.orgnih.gov

The influence of 1-(2,6-Dichlorophenyl)-2-indolinone on the lipoxygenase pathway is intrinsically linked to its effects on the availability of arachidonic acid, the common precursor for both the cyclooxygenase and lipoxygenase pathways. nih.govyoutube.com The compound has been shown to reduce the intracellular levels of free arachidonic acid. nih.gov This is achieved not by inhibiting its release from phospholipids (B1166683) via phospholipase A2, but by enhancing its reincorporation into triglycerides. nih.govnih.gov By promoting the uptake of arachidonic acid into cellular triglyceride pools, 1-(2,6-Dichlorophenyl)-2-indolinone effectively decreases the amount of substrate available for both COX and LOX enzymes, thereby reducing the synthesis of prostaglandins and leukotrienes. nih.govnih.gov

Broader Receptor Binding Investigations

While 1-(2,6-Dichlorophenyl)-2-indolinone is structurally related to the cyclooxygenase (COX) inhibitor diclofenac, investigations into its broader receptor interactions have pointed towards other potential biological targets. The 2-indolinone core, also known as oxindole, is recognized as a privileged scaffold in medicinal chemistry, capable of interacting with a wide range of biological targets. nih.gov

Research into derivatives built upon the 2-indolinone scaffold has demonstrated significant versatility. For instance, the synthesis of 2-indolinone derivatives featuring piperazinylbutyl side chains at the amide nitrogen resulted in compounds with high affinity and selectivity for the dopamine (B1211576) D4 receptor, with one analog exhibiting a K(i) value of 0.5 nM. nih.gov This highlights that modifications to the core structure can direct the molecule's activity towards completely different receptor systems, in this case, G-protein coupled receptors involved in neurotransmission. nih.gov

Furthermore, studies on 1-(2,6-Dichlorophenyl)-2-indolinone itself have shown it to be potent in the maximal electroshock (MES) test, a preclinical screen for anticonvulsant activity. nih.govresearchgate.net This finding suggests potential interactions with targets within the central nervous system, such as voltage-gated ion channels or other receptors involved in neuronal excitability. However, a specific molecular target responsible for this anticonvulsant effect has not yet been definitively established. nih.govresearchgate.net

Prodrug Activation and In Vivo Conversion Pathways

The compound 1-(2,6-Dichlorophenyl)-2-indolinone was rationally designed as a prodrug of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. The design strategy intended to temporarily mask the carboxylic acid function of diclofenac within a lactam (a cyclic amide) moiety. The hypothesis was that this modification would reduce the direct contact of the acidic drug with the gastric mucosa, and that subsequent in vivo hydrolysis of the lactam ring would release the active diclofenac.

However, detailed hydrolysis studies have demonstrated that the compound does not function as a prodrug for diclofenac as intended. Investigations into its chemical and enzymatic hydrolysis profiles show a notable resistance to conversion back to the parent drug.

The stability of the lactam ring in 1-(2,6-Dichlorophenyl)-2-indolinone has been evaluated under conditions mimicking the physiological pH range. In vitro hydrolysis studies were conducted in buffered solutions at pH 1.2 (simulating gastric fluid) and pH 7.4 (simulating blood plasma). The results indicated that the compound remains largely unaffected by chemical hydrolysis under these conditions.

This chemical stability is attributed to significant steric hindrance. The presence of the two chlorine atoms on the phenyl ring at positions 2 and 6 forces the phenyl ring to be oriented nearly perpendicular to the plane of the indolinone ring system. nih.govresearchgate.net This conformation sterically shields the carbonyl group of the lactam from nucleophilic attack by water, which is necessary for hydrolysis to occur. nih.gov While one study reported stability at both acidic and neutral pH, another noted that while the lactam was stable in acidic conditions, it could be converted to an unknown species under neutral or alkaline conditions, suggesting that factors such as buffer composition and incubation time may influence its stability.

| Condition | pH | Observation | Attributed Reason |

|---|---|---|---|

| Simulated Gastric Fluid | 1.2 | Stable; no conversion to Diclofenac | Steric hindrance of carbonyl group |

| Simulated Blood Plasma | 7.4 | Stable; no conversion to Diclofenac | Steric hindrance of carbonyl group |

| Acidic Conditions | - | Stable | - |

| Neutral/Alkaline Conditions | - | Conversion to unknown species | - |

To assess the potential for bioactivation by enzymes in the body, the stability of 1-(2,6-Dichlorophenyl)-2-indolinone was also tested in human plasma. Plasma contains various esterases and other enzymes that can hydrolyze prodrugs. The study found that, consistent with the chemical hydrolysis results, the lactam derivative does not convert to diclofenac in the presence of human plasma. This resistance to enzymatic hydrolysis further confirms that it does not serve as a systemic prodrug for diclofenac.

Structure-Activity Relationship (SAR) Studies and Molecular Design Principles

The 2-indolinone core structure is a key element in the design of numerous therapeutic agents, and its derivatives have been the subject of extensive structure-activity relationship (SAR) studies. The versatility of this scaffold allows for chemical modifications at several positions, which can significantly alter the molecule's steric and electronic properties, thereby influencing its biological activity and target specificity.

The structure of 1-(2,6-Dichlorophenyl)-2-indolinone itself provides insight into key design principles. X-ray crystallography has established its three-dimensional conformation, revealing that the 2,6-dichlorophenyl ring is oriented at a dihedral angle of approximately 72.2° with respect to the planar indole (B1671886) ring system. nih.govresearchgate.net This perpendicular arrangement is a direct consequence of the bulky chlorine substituents and is a critical determinant of its molecular interactions, including the aforementioned steric hindrance that prevents its hydrolysis.

SAR studies on related compounds have demonstrated the importance of substituents on the N-1 phenyl ring and the C-3 position of the indolinone core. For example, a study that synthesized a library of derivatives with the same 1-(2,6-dichlorophenyl) moiety but with various aryl substitutions at the 3-position was used to build three-dimensional quantitative structure-activity relationship (3D-QSAR) models for anticancer activity. This underscores how modifications at other sites can impart entirely new biological activities, transforming the scaffold from an anti-inflammatory or anticonvulsant framework into a cytotoxic one.

Computational methods are increasingly used to refine the understanding of SAR and to guide the design of new molecules. mdpi.com For the 1-(2,6-dichlorophenyl)-2-indolinone scaffold, computational techniques such as 3D-QSAR have been employed to correlate specific structural features of a series of analogs with their biological activity. These models create a statistical correlation between the physicochemical properties of the molecules (e.g., steric, electrostatic, hydrophobic fields) and their observed potency, providing a predictive tool for designing new compounds with enhanced activity.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dergipark.org.tr While specific docking studies for 1-(2,6-Dichlorophenyl)-2-indolinone against COX enzymes are not extensively reported in the literature, its well-defined crystal structure provides the necessary input for such simulations. nih.govresearchgate.net

A hypothetical docking simulation of 1-(2,6-Dichlorophenyl)-2-indolinone into the active site of COX-2 (PDB ID: 1CX2) would utilize the compound's known rigid three-dimensional structure. japer.in The simulation would explore how the ligand fits within the enzyme's binding pocket and identify potential interactions with key amino acid residues. The active site of COX-2 is known to interact with various inhibitors through hydrogen bonds and hydrophobic contacts. japer.inmdpi.com Key residues in the COX-2 active site that are critical for inhibitor binding include Arg120, Tyr355, and Ser530. japer.inmdpi.com A docking simulation would assess whether the lactam oxygen of 1-(2,6-Dichlorophenyl)-2-indolinone can form hydrogen bonds with residues like Tyr355 or Ser530, and how its dichlorophenyl and indole rings engage in hydrophobic interactions with surrounding residues such as Val349, Leu352, and Trp387. japer.in The results, including a calculated binding energy, would provide a theoretical basis for its binding affinity and inform further rational drug design. isfcppharmaspire.com

Computational Approaches to SAR

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) has proven to be a powerful computational tool for investigating the electronic structure and reactivity of 1-(2,6-Dichlorophenyl)-2-indolinone. imedpub.com These calculations provide insights into the molecule's frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding its chemical reactivity and biological interactions. researchgate.netresearchgate.net

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. scirp.org For 1-(2,6-Dichlorophenyl)-2-indolinone, DFT calculations have shown a significant energy gap, indicating its relative stability. researchgate.net The HOMO is primarily localized on the aniline (B41778) part of the molecule, while the LUMO is distributed over the phenylacetic acid moiety. This separation of frontier orbitals suggests that the molecule has distinct regions for nucleophilic and electrophilic attacks, which is relevant for its interaction with biological targets.

A study employing DFT at the B3LYP/6-31G(d,p) level of theory determined the HOMO and LUMO energies for the parent compound, diclofenac, to be -5.77 eV and -0.71 eV, respectively, resulting in an energy gap of 5.05 eV. researchgate.net Further calculations have explored how these electronic properties are modulated by the surrounding environment, noting that the molecule becomes more reactive in an aqueous solution. scirp.org

Interactive Data Table: Electronic Properties of 1-(2,6-Dichlorophenyl)-2-indolinone (Diclofenac) from DFT Calculations

| Property | Value (in gas phase) | Reference |

| HOMO Energy | -5.77 eV | researchgate.net |

| LUMO Energy | -0.71 eV | researchgate.net |

| Energy Gap (ΔE) | 5.05 eV | researchgate.net |

| Ionization Potential | 169.61 kcal/mol | researchgate.net |

Note: The values presented are for the parent compound, diclofenac, and may vary slightly depending on the specific derivative and computational method used.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling has been instrumental in understanding the structural requirements for the biological activity of 1-(2,6-Dichlorophenyl)-2-indolinone derivatives and in designing new analogs with improved properties. nih.govacs.org QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For analogs of 1-(2,6-Dichlorophenyl)-2-indolinone, QSAR analyses have consistently highlighted the importance of two key parameters: lipophilicity and the angle of twist between the two phenyl rings. nih.gov These models have been successfully applied to predict the anti-inflammatory and analgesic activities of newly synthesized compounds. nih.gov

Hologram QSAR (HQSAR) and Topomer QSAR studies have been performed on a series of 2,5-disubstituted-1,3,4-oxadiazole derivatives of diclofenac to gain insights into the structural features that contribute to their biological activity. nih.gov These studies revealed that compounds with mono-substitutions, such as chloro, methoxy, and nitro groups on the phenyl ring, exhibited maximal analgesic and anti-inflammatory activities. nih.gov

Key Descriptors in QSAR Models for 1-(2,6-Dichlorophenyl)-2-indolinone Analogs:

Lipophilicity (log P): A crucial factor influencing the absorption, distribution, and target binding of the drug.

Steric Parameters: The size and shape of substituents, particularly at the ortho positions of the anilino ring, are critical for optimal activity. nih.gov

Topological Descriptors: These describe the connectivity and branching of the molecular structure.

Influence of the 2,6-Dichlorophenyl Group on Lipophilicity and Target Interaction

The 2,6-dichlorophenyl group plays a pivotal role in the pharmacological profile of 1-(2,6-Dichlorophenyl)-2-indolinone. The two chlorine atoms in the ortho positions of the phenyl ring have a profound influence on the molecule's lipophilicity and its interaction with biological targets, most notably the cyclooxygenase (COX) enzymes. drugbank.com

The presence of the two chlorine atoms significantly increases the lipophilicity of the molecule. scirp.org Lipophilicity is a key physicochemical property that governs a drug's ability to cross biological membranes and reach its site of action. researchgate.net Studies on various lipophilic matrix tablets have shown that the release of diclofenac is influenced by its solubility characteristics, which are in turn affected by the lipophilicity of the molecule. chem-soc.siresearchgate.net

Furthermore, the ortho-dichloro substitution forces the phenyl rings into a non-coplanar conformation. nih.gov This twisted conformation is believed to be crucial for the molecule's high affinity and inhibitory potency against COX enzymes. nih.gov This specific three-dimensional arrangement allows the molecule to fit optimally into the active site of the enzyme, leading to effective inhibition of prostaglandin (B15479496) synthesis.

Role of the Indolinone Scaffold in Biological Activity

The indolinone (or oxindole) scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.govunipi.it This versatile scaffold is found in a wide range of biologically active compounds, including kinase inhibitors and anti-inflammatory agents. nih.govresearchgate.netnih.gov

In the context of 1-(2,6-Dichlorophenyl)-2-indolinone, the indolinone core serves as a rigid anchor that correctly orients the 2,6-dichlorophenyl ring for optimal interaction with the target enzyme. nih.gov The lactam group within the indolinone scaffold can participate in hydrogen bonding interactions within the active site of target proteins, further stabilizing the drug-receptor complex.

The biological importance of the indolinone scaffold is underscored by the numerous derivatives that have been synthesized and evaluated for a variety of therapeutic applications, including cancer and inflammatory diseases. nih.govnih.govnih.gov Its structural and electronic properties make it an excellent starting point for the design of new therapeutic agents.

Pharmacological Activities and Therapeutic Potential in Research Models

Anti-inflammatory Activity Assessments

Research into 1-(2,6-Dichlorophenyl)-2-indolinone has been notably anchored in its potential as an anti-inflammatory agent. The compound was initially conceptualized as a prodrug of Diclofenac (B195802), designed to mask the carboxylic acid function responsible for gastric side effects associated with many non-steroidal anti-inflammatory drugs (NSAIDs). However, studies suggest the compound possesses its own intrinsic activity.

In Vitro Anti-inflammatory Assays

Despite its demonstrated in vivo effects, specific in vitro anti-inflammatory assay data for 1-(2,6-Dichlorophenyl)-2-indolinone, such as the direct inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, are not extensively detailed in the reviewed scientific literature. Studies designed to evaluate its profile as a Diclofenac prodrug concluded that the lactam derivative does not readily hydrolyze to form Diclofenac under chemical or enzymatic conditions. nih.gov This finding suggests that the anti-inflammatory activity observed in animal models is attributable to the compound itself, rather than its conversion to Diclofenac. nih.gov However, quantitative measures of its potency in cell-free or cell-based in vitro assays, such as IC50 values for prostaglandin (B15479496) or nitric oxide production inhibition, are not prominently reported.

In Vivo Anti-inflammatory Models (e.g., Edema Reduction)

The anti-inflammatory properties of 1-(2,6-Dichlorophenyl)-2-indolinone have been substantiated in established animal models of inflammation. The carrageenan-induced paw edema model in rats, a standard for assessing acute inflammation, has been utilized to evaluate the compound's efficacy.

In one key study, oral administration of 1-(2,6-Dichlorophenyl)-2-indolinone resulted in a statistically significant reduction in paw edema compared to the control group. nih.gov The anti-inflammatory effect was comparable to that of Diclofenac at the same molar dose. nih.gov The activity became statistically significant three hours after administration and was maintained at the four-hour mark, indicating a robust response in this acute inflammation model. nih.gov

In Vivo Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema

| Compound | Time Post-Carrageenan (Hours) | Inhibition of Edema (%) |

|---|---|---|

| 1-(2,6-Dichlorophenyl)-2-indolinone | 3 | 45.1% |

| 1-(2,6-Dichlorophenyl)-2-indolinone | 4 | 50.3% |

| Diclofenac | 3 | 48.2% |

| Diclofenac | 4 | 52.1% |

Data adapted from a study evaluating the compound at a dose of 100 μmol/kg. nih.gov The results demonstrate an anti-inflammatory effect comparable to Diclofenac in this model.

Anticancer Activity Research

The 2-indolinone (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved kinase inhibitors used in oncology. Consequently, this chemical class has been the subject of intensive anticancer research. However, investigations have predominantly focused on structurally complex derivatives rather than the parent compound 1-(2,6-Dichlorophenyl)-2-indolinone.

Cytotoxicity Evaluation against Various Cancer Cell Lines

Scientific literature detailing a broad-panel cytotoxicity evaluation of 1-(2,6-Dichlorophenyl)-2-indolinone against various cancer cell lines is limited. Research in this area has largely concentrated on derivatives, particularly those with substitutions at the 3-position of the indolinone ring. For instance, a study on 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives reported cytotoxic activity against the SW620 colon cancer cell line, but the parent compound lacking the 3-position modification was not the focus of the investigation. nih.gov Therefore, specific data, such as GI50 or IC50 values, for 1-(2,6-Dichlorophenyl)-2-indolinone across a range of human cancer cell lines are not available in the reviewed literature.

Investigations as Kinase Inhibitors (e.g., Tyrosine Kinases, Multikinase Inhibitors)

The indolin-2-one core is famously associated with potent tyrosine kinase inhibitors, such as Sunitinib and Semaxanib, which feature specific substitutions designed to fit into the ATP-binding pocket of kinases like Vascular Endothelial Growth Factor Receptors (VEGFRs). While this establishes the importance of the general scaffold, there is no specific evidence in the surveyed literature that profiles 1-(2,6-Dichlorophenyl)-2-indolinone itself as a kinase inhibitor. The development of indolinone-based kinase inhibitors has focused on creating derivatives with optimized structures, typically involving substitutions at the 3-, 4-, and 5-positions of the ring system, to achieve desired potency and selectivity against specific kinase targets.

Modulators of Protein-Protein Interactions (e.g., MDM2-p53)

The inhibition of the MDM2-p53 protein-protein interaction is a significant strategy in cancer therapy to reactivate the p53 tumor suppressor. Small molecules, including some containing indole (B1671886) or isoindolinone scaffolds, have been developed to target this interaction. nih.govupd.edu.ph However, a review of the scientific literature reveals no studies that investigate or identify 1-(2,6-Dichlorophenyl)-2-indolinone as a modulator of the MDM2-p53 pathway. Research in this field is focused on compounds with specific three-dimensional structures and functionalities that can effectively mimic the key p53 residues (Phe19, Trp23, and Leu26) that bind to a hydrophobic pocket on MDM2. mdpi.com

Preclinical Efficacy Studies in Tumor Xenograft Models

While direct studies on the efficacy of 1-(2,6-Dichlorophenyl)-2-indolinone in preclinical tumor xenograft models are not extensively documented in the available literature, research into structurally related compounds provides insight into the potential of this chemical scaffold. A study focused on a series of 2-indolinone derivatives, which share the core 1-(2,6-dichlorophenyl)-2-indolinone structure but with substitutions at the 3-position, demonstrated notable in vitro cytotoxic activity. nih.gov

These derivatives were screened for their effectiveness against the SW620 human colon cancer cell line. The investigation identified several compounds within the series that were active at concentrations ranging from 2 to 15 µg/mL. nih.gov Specifically, compounds designated as 4c, 4f, and 4j were highlighted for their activity. nih.gov This research suggests that the 1-(2,6-dichlorophenyl)-2-indolinone backbone is a promising foundation for the development of novel antineoplastic agents. However, further studies are required to evaluate the specific efficacy of the parent compound, 1-(2,6-Dichlorophenyl)-2-indolinone, in in vivo tumor xenograft models to determine its potential as an anti-cancer agent.

Table 1: In Vitro Cytotoxic Activity of 1-(2,6-dichlorophenyl)-2-indolinone Derivatives against SW620 Colon Cancer Cell Line

| Compound | Active Concentration (µg/mL) | Cell Line |

|---|---|---|

| Derivative 4c | 2-15 | SW620 |

| Derivative 4f | 2-15 | SW620 |

| Derivative 4j | 2-15 | SW620 |

Data derived from a study on derivatives of 1-(2,6-Dichlorophenyl)-2-indolinone. nih.gov

Antimicrobial Properties

Research has pointed towards the potential for 1-(2,6-Dichlorophenyl)-2-indolinone to exhibit antimicrobial properties. Secondary sources suggest that its capabilities have been investigated, demonstrating a moderate level of activity against certain bacterial and fungal strains.

Antibacterial Activity

Investigations into the antibacterial effects of 1-(2,6-Dichlorophenyl)-2-indolinone have been reported. A study mentioned in scientific literature explored the compound's activity against various bacterial strains and found it to possess moderate antibacterial properties. However, detailed data from primary studies, including specific minimum inhibitory concentrations (MICs) against different bacterial species, are not available in the reviewed sources.

Antifungal Activity

Similar to its antibacterial potential, 1-(2,6-Dichlorophenyl)-2-indolinone has been evaluated for its antifungal activity. The compound has reportedly demonstrated moderate efficacy against some fungal strains. As with its antibacterial properties, specific details from the primary research, such as the spectrum of activity or MIC values against pathogenic fungi, are not detailed in the accessible literature.

Antioxidant Capacity Investigations

The potential for 1-(2,6-Dichlorophenyl)-2-indolinone to act as an antioxidant has been a subject of scientific inquiry. Research has explored its free-radical scavenging activity, suggesting that the compound may possess antioxidant properties. These investigations are crucial as antioxidant capacity can play a role in mitigating cellular damage implicated in various disease states. However, specific quantitative data from assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or FRAP (ferric reducing antioxidant power) that would detail the extent of its antioxidant capacity are not available in the reviewed literature.

Exploration of Other Potential Therapeutic Applications

Beyond the aforementioned activities, the therapeutic potential of 1-(2,6-Dichlorophenyl)-2-indolinone has been explored in other contexts, particularly in the realm of inflammatory diseases.

Non-Ulcerogenic Formulations for Chronic Inflammatory Diseases

A significant area of research for 1-(2,6-Dichlorophenyl)-2-indolinone has been its development as an anti-inflammatory agent with a reduced risk of gastrointestinal side effects. The compound was synthesized and investigated as a potential pro-drug of diclofenac, with the goal of masking the carboxylic acid function responsible for gastric irritation. nih.gov

Studies revealed that 1-(2,6-Dichlorophenyl)-2-indolinone exhibits both anti-inflammatory and analgesic activities. nih.gov Crucially, it was found to be devoid of gastro-ulcerogenic effects, a common and significant limitation of long-term therapy with non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The absence of ulcerogenicity is attributed to the masking of the carboxylic acid group within the lactam moiety of the indolinone structure. nih.gov

Interestingly, hydrolysis studies conducted in vitro under various pH conditions and in human plasma indicated that the compound does not convert to diclofenac, suggesting it is not a pro-drug but rather a distinct chemical entity with its own therapeutic properties. nih.gov This makes 1-(2,6-Dichlorophenyl)-2-indolinone a novel prototype for a non-ulcerogenic drug for the treatment of chronic inflammatory diseases. nih.gov

Potential in Idiopathic Pulmonary Fibrosis (IPF) Treatment

Idiopathic Pulmonary Fibrosis (IPF) is a chronic, progressive lung disease characterized by the formation of scar tissue (fibrosis) in the lungs, leading to a decline in respiratory function. The anti-inflammatory and potential anti-fibrotic properties of 1-(2,6-Dichlorophenyl)-2-indolinone have made it a subject of investigation in preclinical models of pulmonary fibrosis.

One of the key pathological features of IPF is the excessive deposition of collagen in the lung tissue. A study utilizing a bleomycin-induced pulmonary fibrosis model in hamsters demonstrated that pretreatment and daily injections of diclofenac acid prevented the accumulation of lung collagen. nih.gov In this model, diclofenac acid treatment resulted in significantly lower lung collagen levels at 14 and 21 days compared to the bleomycin-only group, suggesting that its inhibitory effect on prostaglandin synthesis may play a role in mitigating fibrotic processes. nih.gov

The proliferation of fibroblasts is another critical aspect of fibrotic diseases. In-vitro studies on fibroblasts derived from arthrofibrotic tissue have shown that diclofenac can decrease cell viability and inhibit proliferation. While this research was not specific to lung fibroblasts, it provides evidence of the compound's potential to modulate fibroblast activity, a key element in the progression of IPF.

Furthermore, research into hybrid drug molecules has explored the conjugation of the existing anti-fibrotic drug pirfenidone (B1678446) with NSAIDs, including derivatives of diclofenac. One such study reported that these hybrid compounds exhibited enhanced potency in inhibiting the proliferation of NIH3T3 cells, a fibroblast cell line, and in suppressing the expression of pro-inflammatory and pro-fibrotic markers. This suggests a synergistic potential when the anti-inflammatory actions of a diclofenac-like compound are combined with an established anti-fibrotic agent.

Table 1: Preclinical Research Findings for 1-(2,6-Dichlorophenyl)-2-indolinone (Diclofenac Acid) in Pulmonary Fibrosis Models

| Research Model | Key Findings | Reference |

| Bleomycin-induced pulmonary fibrosis in hamsters | Prevented lung collagen accumulation; significantly lower lung collagen levels at 14 and 21 days post-treatment. | nih.gov |

| In-vitro study on arthrofibrotic fibroblasts | Decreased cell viability and inhibited cell proliferation. | |

| In-vitro study of Pirfenidone-NSAID conjugates | Enhanced inhibition of fibroblast proliferation and suppression of pro-inflammatory and pro-fibrotic markers. |

Implications for Autoimmune Encephalitis and Multiple Sclerosis

Autoimmune encephalitis and multiple sclerosis (MS) are neurological disorders characterized by inflammation of the central nervous system. Given the anti-inflammatory properties of 1-(2,6-Dichlorophenyl)-2-indolinone, its potential therapeutic role in these conditions has been an area of interest in preclinical research.

Multiple Sclerosis (MS) is a chronic autoimmune disease of the central nervous system that leads to demyelination and neurodegeneration. Experimental autoimmune encephalomyelitis (EAE) is a widely used animal model for studying MS. While direct studies on 1-(2,6-Dichlorophenyl)-2-indolinone in EAE models are limited, research on closely related indolin-2-one analogues has shown efficacy in this model.

A notable study investigated the neuroprotective effects of a nasally administered glatiramer-diclofenac nanocomplex in a cuprizone-induced mouse model of demyelination, which mimics certain aspects of MS. The findings indicated that the nanocomplex had superior neuroprotective activities compared to either drug alone, as evidenced by the inhibition of body weight loss, motor impairment, oxidative stress, neuronal demyelination, and inflammation. nih.gov

In a rat model of neuroinflammation induced by lipopolysaccharide (LPS), which is relevant to the inflammatory processes in MS, acute treatment with diclofenac was found to attenuate LPS-induced alterations to reward behavior and neuroendocrine function. This suggests a role for NSAIDs in mitigating some of the behavioral and physiological consequences of neuroinflammation.

Autoimmune Encephalitis is a group of conditions characterized by inflammation of the brain, often caused by an autoimmune response. Direct preclinical research on the use of 1-(2,6-Dichlorophenyl)-2-indolinone in specific models of autoimmune encephalitis is not well-documented. However, some studies provide insights into its effects on neuroinflammation.

One in-vitro study reported that diclofenac could enhance the expression of aquaporin-4 in cultured astrocytes when stimulated with pro-inflammatory cytokines. This finding may have complex implications, as aquaporin-4 is involved in brain water balance and its upregulation could potentially exacerbate brain edema in certain neurological conditions.

It is important to note that a clinical case report has described myoclonic encephalopathy induced by diclofenac treatment in a susceptible patient. While this is a neurological side effect and not directly related to the therapeutic potential in autoimmune encephalitis, it underscores the compound's activity within the central nervous system.

Table 2: Preclinical and In-Vitro Research Findings for 1-(2,6-Dichlorophenyl)-2-indolinone (Diclofenac) in Neuroinflammatory Models

| Research Model | Key Findings | Reference |

| Cuprizone-induced demyelination in mice (MS model) | Glatiramer-diclofenac nanocomplex inhibited motor impairment, oxidative stress, demyelination, and inflammation. | nih.gov |

| Lipopolysaccharide-induced neuroinflammation in rats | Attenuated behavioral and neuroendocrine alterations. | |

| In-vitro study on cultured astrocytes | Enhanced pro-inflammatory cytokine-induced aquaporin-4 expression. |

Environmental and Pharmaceutical Impurity Research

Detection and Characterization as a Transformation Product of Diclofenac (B195802)

1-(2,6-Dichlorophenyl)-2-indolinone is frequently identified as a major byproduct resulting from the degradation of Diclofenac in various environments. Its formation is a key aspect of Diclofenac's environmental fate and persistence.

The exposure of Diclofenac in aqueous solutions to ultraviolet (UV) light is a primary driver of its transformation, leading to the formation of several photoproducts, with 1-(2,6-Dichlorophenyl)-2-indolinone being a notable resultant compound. researchgate.netscirp.org The photodegradation of Diclofenac can proceed through different pathways, influenced by the specific conditions such as the presence of other reactive species or the nature of the light source. nih.govsemanticscholar.org

One significant pathway involves an intramolecular cyclization reaction. Upon absorption of UV radiation, the Diclofenac molecule undergoes a photocyclisation process. This reaction involves the cleavage of the C-N bond and the subsequent formation of a new bond, resulting in the stable lactam structure of 1-(2,6-Dichlorophenyl)-2-indolinone. researchgate.net This process is considered a major route for the photolytic transformation of Diclofenac. deswater.com Studies using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) have successfully identified and quantified 1-(2,6-dichlorophenyl)-indolin-2-one as a distinct degradation product following UV irradiation of Diclofenac solutions. researchgate.netscirp.org

Another proposed photodegradation route involves the initial decarboxylation of Diclofenac, followed by the oxidation of the alkyl chain. deswater.com However, the formation of the indolinone derivative through cyclization remains a consistently reported and significant pathway.

Hydrolysis, particularly under acidic conditions, represents another critical pathway for the conversion of Diclofenac to 1-(2,6-Dichlorophenyl)-2-indolinone. This transformation is essentially an acid-catalyzed intramolecular cyclization. In the presence of acid, the carboxylic acid group of Diclofenac is protonated, which facilitates the nucleophilic attack by the secondary amine. This results in the elimination of a water molecule and the formation of the five-membered lactam ring characteristic of 1-(2,6-Dichlorophenyl)-2-indolinone.

Research has demonstrated that the degradation of Diclofenac is efficient and dependent on acid concentration and treatment time. researchgate.netscirp.org In fact, the synthesis of 1-(2,6-Dichlorophenyl)-2-indolinone is often achieved through the acid cyclization of Diclofenac, highlighting the favorability of this reaction under acidic pH. researchgate.net This pathway is particularly relevant in acidic wastewater or certain environmental compartments where lower pH values can accelerate the transformation of Diclofenac.

Role as an Impurity in Pharmaceutical Manufacturing

In the context of pharmaceutical production, 1-(2,6-Dichlorophenyl)-2-indolinone is a well-documented impurity. Its presence must be carefully monitored and controlled to ensure the safety and efficacy of the final drug products.

The compound 1-(2,6-Dichlorophenyl)-2-indolinone is officially recognized as "Diclofenac Impurity A" in pharmacopeial standards. epichem.com It is also classified as "Aceclofenac Impurity I". pharmaffiliates.com Its formation during the manufacturing process of Diclofenac can occur under acidic conditions, which may be used during synthesis or work-up steps, leading to the unintended cyclization of the parent drug molecule. researchgate.net

For Aceclofenac, which is an ester derivative of Diclofenac, the presence of Diclofenac as a starting material or intermediate means that any conditions promoting the cyclization of Diclofenac can also lead to the formation of 1-(2,6-Dichlorophenyl)-2-indolinone as a downstream impurity. Therefore, impurity profiling for both Diclofenac and Aceclofenac active pharmaceutical ingredients (APIs) and their finished dosage forms routinely includes testing for this specific lactam impurity.

The accurate detection and quantification of 1-(2,6-Dichlorophenyl)-2-indolinone are essential for quality control in the pharmaceutical industry. Various analytical techniques have been developed for this purpose, with High-Performance Liquid Chromatography (HPLC) being the most prominent and widely used method.

Reverse-phase HPLC (RP-HPLC) is the standard method for separating and quantifying 1-(2,6-Dichlorophenyl)-2-indolinone from Diclofenac, Aceclofenac, and other related substances. These methods are valued for their specificity, sensitivity, and reproducibility. nih.gov

A typical HPLC method involves a C18 column as the stationary phase, which provides excellent separation for these relatively non-polar compounds. The mobile phase commonly consists of a mixture of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govamazonaws.com The pH of the aqueous buffer is often adjusted to the acidic range to ensure good peak shape and resolution. Gradient elution may be employed to effectively separate all potential impurities with different polarities.

Detection is typically performed using a UV detector at a wavelength where both the active ingredient and the impurity exhibit significant absorbance, such as 210 nm, 248 nm, or 254 nm. nih.govresearchgate.netnih.gov The method is validated according to International Conference on Harmonisation (ICH) guidelines to ensure it is linear, accurate, precise, and robust for its intended use in routine quality control. nih.gov

Table 1: HPLC Method Parameters for Impurity Determination

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Column | Symmetry C18 (4.6 mm × 150 mm, 3 µm) | nih.gov |

| Mobile Phase | Acetonitrile and 0.05 M Orthophosphoric Acid (pH 2.0) (65:35 v/v) | nih.gov |

| Flow Rate | 2.0 mL/min | nih.gov |

| Detection Wavelength | 210 nm | nih.gov |

| Alternative Detection | 248 nm | nih.gov |

Development of Analytical Methods for Impurity Determination

Environmental Occurrence and Persistence as a Micropollutant

The environmental fate of 1-(2,6-dichlorophenyl)-2-indolinone is intrinsically linked to that of its parent compound, diclofenac. As a major impurity and a transformation product of diclofenac, its presence in the environment is a direct consequence of the widespread use and incomplete removal of diclofenac from wastewater.

Detection in Wastewater Effluents

Recent environmental monitoring has confirmed the presence of 1-(2,6-dichlorophenyl)-2-indolinone in wastewater effluents. A comprehensive study aimed at characterizing pharmaceuticals and their metabolites in wastewater detected this compound at concentrations ranging from 0.086 to 0.50 µg L⁻¹. mdpi.com This research highlights that this is one of the first instances of this specific transformation product being monitored in wastewater effluents, indicating a potential gap in previous environmental risk assessments of diclofenac. mdpi.com

Furthermore, another study investigating the biotransformation of diclofenac in a hybrid moving-bed biofilm reactor (MBBR) wastewater treatment plant identified N-(2,6-dichlorophenyl)-2-indolinone as a transformation product. In the effluent of this full-scale plant, it was detected at concentrations of around 0.25 μg/L, which accounted for 16% of the influent diclofenac concentration. nih.gov

These findings underscore the importance of considering not only the parent pharmaceutical compounds but also their significant impurities and transformation products when evaluating the environmental impact of pharmaceuticals. The presence of 1-(2,6-dichlorophenyl)-2-indolinone in treated wastewater indicates that conventional treatment processes are not sufficient for its complete removal, leading to its release into aquatic environments.

| Study | Concentration Range in Wastewater Effluent (µg L⁻¹) |

|---|---|

| Comprehensive Characterization of 76 Pharmaceuticals and Metabolites in Wastewater by LC-MS/MS | 0.086 - 0.50 |

| Transformation of diclofenac in hybrid biofilm-activated sludge processes | ~0.25 |

Assessment of Biodegradation Resistance

There is a notable lack of direct research on the biodegradation and persistence of 1-(2,6-dichlorophenyl)-2-indolinone itself. However, the resistance of its parent compound, diclofenac, to biodegradation is well-documented and provides an indication of the likely environmental behavior of this impurity.

Diclofenac is known for its persistence in the environment and its recalcitrance to conventional wastewater treatment processes. mdpi.com Studies have shown that diclofenac is not readily biodegradable. mdpi.com Its structure, which includes a dichlorophenyl ring, contributes to its stability and resistance to microbial degradation. Given that 1-(2,6-dichlorophenyl)-2-indolinone shares this key structural feature, it is plausible to infer that it also exhibits a degree of resistance to biodegradation.

The detection of 1-(2,6-dichlorophenyl)-2-indolinone in wastewater treatment plant effluents further supports the likelihood of its persistence. mdpi.comnih.gov Its presence after biological treatment stages suggests that it is not effectively mineralized by the microbial consortia in these systems. The environmental persistence of such micropollutants is a growing concern, as chronic exposure can have unforeseen ecological consequences. Further research is critically needed to specifically assess the biodegradation pathways and persistence of 1-(2,6-dichlorophenyl)-2-indolinone in various environmental compartments to fully understand its environmental risk.

Advanced Research Directions and Future Perspectives

Rational Design of Novel Indolinone Derivatives

The rational design of new molecules based on the 1-(2,6-dichlorophenyl)-2-indolinone scaffold is a key area of future research, aiming to enhance therapeutic efficacy, selectivity, and pharmacokinetic properties. This process relies on a deep understanding of the structure-activity relationships (SAR) and the use of advanced computational tools.

Structure-Activity Relationship (SAR) and Computational Modeling

Understanding the relationship between the molecular structure of indolinone derivatives and their biological activity is fundamental. Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling and molecular docking studies are powerful computational techniques used for this purpose. researchgate.net These methods allow researchers to build predictive models that correlate specific structural features with biological activity. For instance, studies on indolinone-based inhibitors of protein kinases have successfully used 3D-QSAR models to predict the activity of new compounds and to understand the structural basis of their interactions with target proteins. researchgate.net

Molecular docking simulations provide insights into how these molecules bind to their biological targets at an atomic level. nih.gov By visualizing the binding mode, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for activity. This information, combined with 3D-QSAR contour maps, helps interpret SAR data and guides the design of new derivatives with improved binding affinity and selectivity. researchgate.net

Bioisosteric Replacement and Fragment-Based Approaches

Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize lead compounds. researchgate.netethz.ch This involves substituting a part of the molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's pharmacological or pharmacokinetic profile. nih.gov For the 1-(2,6-dichlorophenyl)-2-indolinone scaffold, bioisosteric replacement could be used to modify the dichlorophenyl ring or the indolinone core to modulate activity, selectivity, or metabolic stability. researchgate.net

Fragment-based drug design (FBDD) offers another innovative approach. FBDD starts by identifying small chemical fragments that bind weakly to the target protein. semanticscholar.org These fragments are then grown, linked, or merged to create a more potent lead compound. researchgate.netresearchgate.net This method allows for a more efficient exploration of chemical space compared to traditional high-throughput screening. researchgate.netentomologyjournals.com The indolinone core itself can be considered a valuable fragment for building novel inhibitors against a variety of therapeutic targets.

| Design Strategy | Description | Key Objective | Relevant Techniques |

|---|---|---|---|

| 3D-QSAR Modeling | Develops statistical models correlating the 3D structure of molecules with their biological activity. researchgate.net | Predict the activity of novel compounds and understand SAR. | CoMFA, CoMSIA. researchgate.net |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein. nih.gov | Elucidate binding modes and identify key interactions. | Computational docking algorithms. researchgate.net |

| Bioisosteric Replacement | Substitution of functional groups with other groups that have similar physicochemical properties. researchgate.netnih.gov | Improve potency, selectivity, and pharmacokinetic properties. ethz.ch | Chemical synthesis and biological evaluation. |

| Fragment-Based Drug Design (FBDD) | Builds lead compounds by identifying and optimizing small molecular fragments that bind to the target. semanticscholar.org | Discover novel chemical scaffolds and efficiently explore chemical space. researchgate.netentomologyjournals.com | Biophysical screening (NMR, X-ray crystallography), computational screening. |

Integration of Omics Technologies in Biological Evaluation

To fully understand the biological effects of 1-(2,6-dichlorophenyl)-2-indolinone and its derivatives, future research will increasingly rely on the integration of "omics" technologies. These high-throughput methods provide a global view of molecular changes within a biological system in response to a compound, offering deep insights into its mechanism of action, potential off-target effects, and biomarkers of response. acs.orgresearchgate.net

Transcriptomics: This technology analyzes the complete set of RNA transcripts in a cell or organism, revealing how treatment with a compound alters gene expression. nih.gov Transcriptomic analysis of cells treated with indolinone derivatives can identify entire signaling pathways that are activated or inhibited, moving beyond a single-target perspective. acs.org For example, studies on other indole (B1671886) compounds have used this approach to identify effects on immune response and metabolic pathways. acs.org

Proteomics: Proteomics involves the large-scale study of proteins, their structures, and their functions. researchgate.net Using techniques like mass spectrometry, researchers can quantify changes in protein levels and post-translational modifications after drug exposure. This can help confirm that changes in gene expression observed in transcriptomics translate to functional changes at the protein level and can aid in identifying the direct protein targets of a compound.